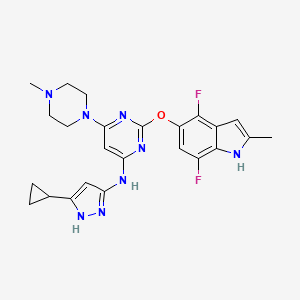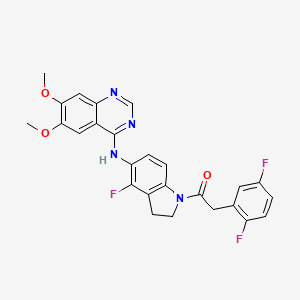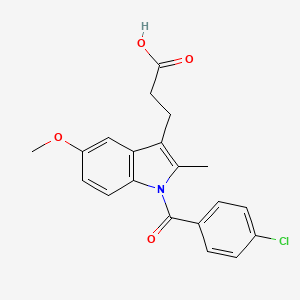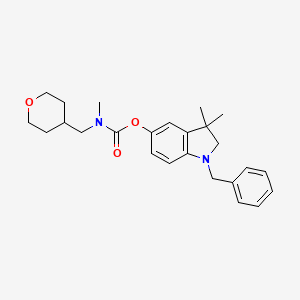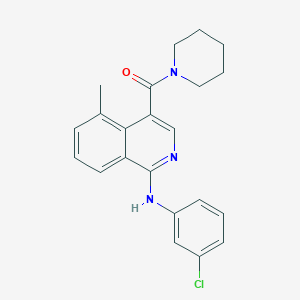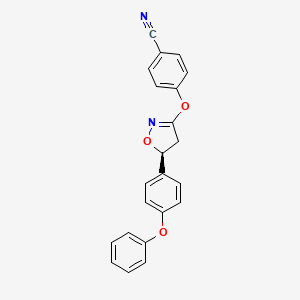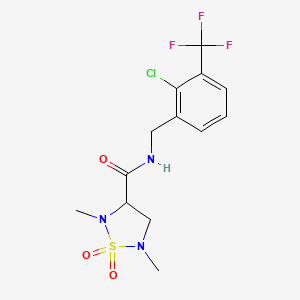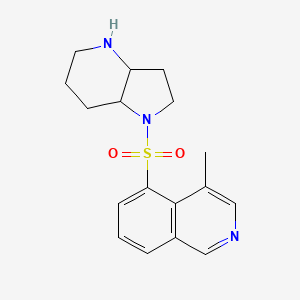
Isoquinoline sulfonyl derivative 3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoquinoline sulfonyl derivative 3 is a compound belonging to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in various fields. Isoquinoline itself is a nitrogen-containing heterocyclic compound, and the addition of a sulfonyl group enhances its chemical properties, making it a valuable compound in medicinal chemistry and other scientific research areas .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isoquinoline sulfonyl derivative 3 typically involves the cyclization of 1,5-yne-imines via the intramolecular migration of an N-aryl sulfonyl group to the carbon atom of the alkyne moiety . This process can be catalyzed by amines or transition metals, such as nickel or iodine, under specific conditions .
Industrial Production Methods: Industrial production of isoquinoline sulfonyl derivatives often employs catalytic systems to enhance the efficiency and yield of the reactions. Methods such as the Pomeranz-Fritsch and Bischler-Napieralski reactions are commonly used for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: Isoquinoline sulfonyl derivative 3 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Common substitution reactions include nucleophilic aromatic substitution, where nucleophiles replace sulfonyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed: The major products formed from these reactions include various substituted isoquinoline derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
Isoquinoline sulfonyl derivative 3 has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an inhibitor of enzymes and other biological targets.
Industry: Utilized in the development of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of isoquinoline sulfonyl derivative 3 involves its interaction with specific molecular targets, such as DNA gyrase in bacteria. This interaction inhibits the enzyme’s activity, leading to antibacterial effects. The compound occupies an allosteric, hydrophobic pocket in the GyrA subunit, which is distinct from other gyrase inhibitors .
Comparison with Similar Compounds
Quinoline: Another nitrogen-containing heterocyclic compound with similar applications in medicinal chemistry.
Tetrahydroisoquinoline: A hydrogenated derivative of isoquinoline with diverse biological activities.
Fluorinated Isoquinolines: Isoquinoline derivatives with fluorine atoms, known for their unique biological and physical properties.
Uniqueness: Isoquinoline sulfonyl derivative 3 is unique due to its sulfonyl group, which enhances its chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and industrial applications .
Properties
Molecular Formula |
C17H21N3O2S |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
5-(2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-b]pyridin-1-ylsulfonyl)-4-methylisoquinoline |
InChI |
InChI=1S/C17H21N3O2S/c1-12-10-18-11-13-4-2-6-16(17(12)13)23(21,22)20-9-7-14-15(20)5-3-8-19-14/h2,4,6,10-11,14-15,19H,3,5,7-9H2,1H3 |
InChI Key |
WDKSGCASJPRCLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC2=C1C(=CC=C2)S(=O)(=O)N3CCC4C3CCCN4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bicyclo[2.2.1]heptanyl-(7-cyclopropylimidazo[1,5-a]pyridin-8-yl)methanol](/img/structure/B10833567.png)
![(7-Chloroimidazo[1,5-a]pyridin-5-yl)-cyclohexylmethanol](/img/structure/B10833569.png)
![5-[2,3-bis(fluoranyl)phenyl]-~{N}-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-1~{H}-indazole-3-carboxamide](/img/structure/B10833572.png)
